molecular formula C20H20FNO4 B11225400 (2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide

(2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide

Cat. No.: B11225400
M. Wt: 357.4 g/mol
InChI Key: KSEIPEDSBOFVRR-BQYQJAHWSA-N
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Description

The compound (2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide is a complex organic molecule featuring a fluorophenyl group and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring is synthesized via cyclization reactions involving methoxy-substituted precursors.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the benzodioxepin moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxepin moieties.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide structure.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and benzodioxepin moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide
  • (2E)-3-(2-bromophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide

Uniqueness

The presence of the fluorine atom in (2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide

InChI

InChI=1S/C20H20FNO4/c1-24-17-12-19-18(25-9-4-10-26-19)11-15(17)13-22-20(23)8-7-14-5-2-3-6-16(14)21/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,22,23)/b8-7+

InChI Key

KSEIPEDSBOFVRR-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1CNC(=O)/C=C/C3=CC=CC=C3F)OCCCO2

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)C=CC3=CC=CC=C3F)OCCCO2

Origin of Product

United States

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